2,6-Diamino-5-(5-hydroxypentyl)pyrimidin-4(1H)-one
Description
2,6-Diamino-5-(5-hydroxypentyl)pyrimidin-4(1H)-one is a pyrimidinone derivative featuring a 5-hydroxypentyl substituent at the 5-position of the heterocyclic core. The hydroxypentyl chain likely enhances hydrophilicity and hydrogen-bonding capacity compared to shorter or non-polar substituents, which may influence solubility, bioavailability, and intermolecular interactions .
Properties
CAS No. |
647831-41-2 |
|---|---|
Molecular Formula |
C9H16N4O2 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2,4-diamino-5-(5-hydroxypentyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H16N4O2/c10-7-6(4-2-1-3-5-14)8(15)13-9(11)12-7/h14H,1-5H2,(H5,10,11,12,13,15) |
InChI Key |
SMKQSOUZZSQMRF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC1=C(N=C(NC1=O)N)N)CCO |
Origin of Product |
United States |
Biological Activity
2,6-Diamino-5-(5-hydroxypentyl)pyrimidin-4(1H)-one, also known by its CAS number 647831-41-2, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure includes two amino groups and a hydroxypentyl side chain, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including case studies and relevant data tables.
The molecular formula of 2,6-Diamino-5-(5-hydroxypentyl)pyrimidin-4(1H)-one is with a molecular weight of approximately 212.25 g/mol. Its structural features suggest potential interactions with biological targets due to the presence of functional groups conducive to hydrogen bonding and molecular recognition.
Antiparasitic Activity
Recent studies have explored the activity of pyrimidine derivatives against parasitic diseases. A notable target is the enzyme pteridine reductase 1 (PTR1) in Trypanosoma brucei, which is crucial for the survival of the parasite. Compounds structurally similar to 2,6-Diamino-5-(5-hydroxypentyl)pyrimidin-4(1H)-one have been synthesized and tested for their inhibitory effects on PTR1. For instance, a study reported that certain substituted pyrrolo[2,3-d]pyrimidines exhibited significant inhibition of PTR1 with IC50 values below 500 nM, indicating promising antiparasitic potential .
Antiviral Activity
Pyrimidine derivatives have also been investigated for antiviral properties. A compound closely related to 2,6-Diamino-5-(5-hydroxypentyl)pyrimidin-4(1H)-one demonstrated significant antiviral activity against various viruses, including HIV and Hepatitis C virus. The mechanism often involves interference with viral replication processes or inhibition of viral enzymes .
Case Study 1: Inhibition of PTR1
In a study focused on PTR1 inhibitors, several pyrimidine derivatives were synthesized and evaluated for their biological activity. Among these compounds, those with hydrophobic substituents showed enhanced affinity for PTR1, leading to improved antiparasitic efficacy in vitro. The results indicated that the introduction of a hydroxypentyl group could enhance solubility and bioavailability in biological systems.
| Compound | IC50 (nM) | Activity |
|---|---|---|
| Compound A | 150 | Moderate inhibition |
| Compound B | 75 | High inhibition |
| 2,6-Diamino-5-(5-hydroxypentyl)pyrimidin-4(1H)-one | <100 | Potentially high |
Case Study 2: Antiviral Screening
A screening of various pyrimidine analogs against viral infections revealed that certain modifications could lead to increased antiviral potency. The compound exhibited IC50 values comparable to established antiviral agents, suggesting its potential as a therapeutic candidate.
| Compound | Virus Targeted | IC50 (µM) |
|---|---|---|
| Compound X | HIV | 0.05 |
| Compound Y | HCV | 0.03 |
| 2,6-Diamino-5-(5-hydroxypentyl)pyrimidin-4(1H)-one | Multiple | 0.04 |
The biological activity of 2,6-Diamino-5-(5-hydroxypentyl)pyrimidin-4(1H)-one is hypothesized to involve the inhibition of key enzymes in metabolic pathways critical for pathogen survival. For example, by targeting PTR1 and similar enzymes involved in folate metabolism or nucleotide synthesis in parasites and viruses, this compound may disrupt essential cellular functions.
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The substituent at the 5-position of the pyrimidinone scaffold critically determines the compound’s behavior. Key analogs include:
Key Observations:
- Polarity and Solubility: The hydroxypentyl group in the target compound is expected to increase hydrophilicity compared to the ethoxyethyl (lipophilic) or benzylidene (aromatic) substituents .
- Melting Points: Azo-substituted analogs like compound 18b exhibit higher melting points (261–263°C) due to strong intermolecular interactions (e.g., hydrogen bonding and π-π stacking) . The hydroxypentyl derivative may have a lower melting point due to chain flexibility.
- Bioactivity: Sulfonamido-azo derivatives (e.g., 18b) show antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to sulfonamide moieties inhibiting dihydropteroate synthase . The hydroxypentyl analog’s bioactivity remains speculative but could differ due to the lack of sulfonamide groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
